(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride
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Overview
Description
(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino and oxoethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Solvent extraction, crystallization, and purification techniques such as chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,5-dioxo-3-propylpyrrolidin-1-yl)butanamide: This compound shares a similar pyrrolidine ring structure but differs in the side chains attached to the ring.
N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another compound with a pyrrolidine ring, used in different chemical contexts.
Uniqueness
The uniqueness of (2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4.ClH/c1-7(2)12(15)13(21)16-6-10(19)17-9-5-11(20)18(8(3)4)14(9)22;/h7-9,12H,5-6,15H2,1-4H3,(H,16,21)(H,17,19);1H/t9?,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMODGXTOPBBDX-RLOOEAFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC1CC(=O)N(C1=O)C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NC1CC(=O)N(C1=O)C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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